molecular formula C12H11NO3 B1395536 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone CAS No. 54289-76-8

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

Cat. No.: B1395536
CAS No.: 54289-76-8
M. Wt: 217.22 g/mol
InChI Key: NGXLZSYWEVIMPO-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone: is an organic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes an acetyl group at the third position, a hydroxy group at the fourth position, and a methyl group at the first position of the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-acetylcoumarin derivatives with suitable reagents in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. The hydroxy and acetyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-Hydroxy-2(1H)-quinolinone: Lacks the acetyl and methyl groups, leading to different chemical and biological properties.

    3-Acetyl-2(1H)-quinolinone: Lacks the hydroxy and methyl groups, affecting its reactivity and applications.

    1-Methyl-2(1H)-quinolinone: Lacks the acetyl and hydroxy groups, resulting in different biological activities.

Uniqueness: 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is unique due to the presence of all three functional groups (acetyl, hydroxy, and methyl) on the quinolinone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXLZSYWEVIMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715987
Record name 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54289-76-8
Record name 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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